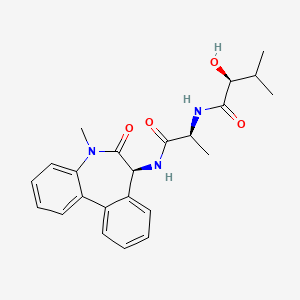
Mal-amido-PEG6-acid
Overview
Description
Mal-amido-PEG6-acid is a polyethylene glycol (PEG) derivative containing a maleimide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators to form a stable amide bond. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .
Mechanism of Action
- Mal-amido-PEG6-acid is a PEG derivative containing a maleimide group and a terminal carboxylic acid . Its primary targets can be categorized into two main groups:
- Ubiquitin-Proteasome System (UPS) : this compound is used in the synthesis of PROTACs (PROteolysis TAgeting Chimeras) . PROTACs contain two different ligands connected by a linker: one for an E3 ubiquitin ligase and the other for the target protein.
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Mal-amido-PEG6-acid plays a significant role in biochemical reactions. It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a linker in the synthesis of PROTACs
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in the synthesis of PROTACs . The maleimide group of this compound reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This allows for the selective degradation of target proteins via the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-amido-PEG6-acid is synthesized through a series of chemical reactions involving the functionalization of PEG with maleimide and carboxylic acid groups. The process typically involves the following steps:
Activation of PEG: PEG is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) or dicyclohexylcarbodiimide (DCC) to introduce reactive groups.
Introduction of Maleimide Group: The activated PEG is then reacted with maleimide to introduce the maleimide functional group.
Introduction of Carboxylic Acid Group: Finally, the PEG derivative is reacted with a carboxylic acid-containing reagent to introduce the terminal carboxylic acid group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG6-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether linkages.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators such as EDC or DCC to form stable amide bonds
Common Reagents and Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used as an activator for the carboxylic acid group.
DCC (Dicyclohexylcarbodiimide): Another activator for the carboxylic acid group.
Thiol-containing Compounds: React with the maleimide group to form thioether linkages.
Major Products Formed
Thioether Linkages: Formed from the reaction of the maleimide group with thiol groups.
Amide Bonds: Formed from the reaction of the carboxylic acid group with primary amine groups.
Scientific Research Applications
Mal-amido-PEG6-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, for various biological studies.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Utilized in the production of functionalized materials and coatings
Comparison with Similar Compounds
Similar Compounds
- Mal-PEG-alkyne
- Mal-PEG-amine
- Mal-PEG-NHS ester
- Mal-PEG-PFP ester
- Mal-PEG-acid
- Mal-branched PEG
- Mal-PEG-fluorescent dye
- Mal-PEG-biotin
Uniqueness
Mal-amido-PEG6-acid is unique due to its combination of a maleimide group and a terminal carboxylic acid group, which allows for versatile conjugation with both thiol and amine groups. This dual functionality makes it highly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O11/c25-19(3-6-24-20(26)1-2-21(24)27)23-5-8-31-10-12-33-14-16-35-18-17-34-15-13-32-11-9-30-7-4-22(28)29/h1-2H,3-18H2,(H,23,25)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTGEZMXNNBFEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501116162 | |
| Record name | 25-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-4,7,10,13,16,19-hexaoxa-22-azapentacosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501116162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334177-79-5 | |
| Record name | 25-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-4,7,10,13,16,19-hexaoxa-22-azapentacosanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 25-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-4,7,10,13,16,19-hexaoxa-22-azapentacosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501116162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















